(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
“(4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid” is an organic compound with the CAS Number: 180741-45-1 . It has a molecular weight of 174.59 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C6H7ClN2O2 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Physical and Chemical Properties Analysis
“this compound” appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but it is insoluble in water .Scientific Research Applications
Synthesis and Characterization
- Germination Inhibitory Constituents : Research has identified compounds related to (4-chloro-5-methyl-1H-pyrazol-1-yl)acetic acid as germination inhibitory constituents in plants, highlighting their potential role in agricultural chemistry (Oh et al., 2002).
- Fluorescent Property Evaluation : Studies have synthesized pyrazoline derivatives, examining their fluorescent properties which could be valuable in developing new materials for optical applications (Hasan et al., 2011).
- Crystal Structure and Computational Study : The synthesis and characterization of pyrazole derivatives have been detailed, providing insights into their molecular structure and potential applications in material science and drug design (Shen et al., 2012).
Potential Applications
- Antimicrobial Activities : Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities, suggesting their use in developing new antimicrobial agents (Gupta et al., 2010).
- Ultrasonics Promoted Synthesis : Research shows the synthesis of pyrazoline derivatives under sonication conditions, indicating an efficient method for creating compounds with potential applications in various industries (Trilleras et al., 2013).
Bioassay Screening
- Cytotoxic Activities : Organotin derivatives synthesized from bis(pyrazol-1-yl)acetic acid have been studied for their cytotoxicities against cancer cells, providing a basis for further research into cancer therapeutics (Wen et al., 2005).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Pyrazoline derivatives have been explored for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solution, suggesting their potential as corrosion inhibitors in industrial applications (Lgaz et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through a variety of mechanisms, often involving nucleophilic addition-elimination reactions .
Biochemical Pathways
Pyrazole derivatives are known to interact with a variety of biochemical pathways, often resulting in potent pharmacological effects .
Pharmacokinetics
It’s known that the presence of a pyridine core in similar molecules can increase bioavailability .
Result of Action
Similar pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known for their diverse pharmacological effects
Cellular Effects
Pyrazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-chloro-5-methylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVQLBWLSRYPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263435 | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180741-45-1 | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180741-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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